[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol
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Overview
Description
[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol is a compound characterized by the presence of a trifluoromethyl group attached to a bicyclo[1.1.1]pentane ring system, which is further connected to a methanol group. This unique structure imparts distinct chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)-1-bicyclo[11This process can be achieved using carbon-centered radical intermediates . The reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often leverage advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
Scientific Research Applications
[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials.
Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of advanced materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which [3-(Trifluoromethyl)-1-bicyclo[111]pentanyl]methanol exerts its effects involves interactions with specific molecular targets and pathways The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its biological activity
Comparison with Similar Compounds
Similar Compounds
- 3-Trifluoromethyl-1,2,4-triazoles
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
Uniqueness
Compared to similar compounds, [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol stands out due to its unique bicyclo[1.1.1]pentane ring system, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications, offering advantages in terms of stability, reactivity, and potential biological activity.
Biological Activity
[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol is a bicyclic organic compound notable for its trifluoromethyl group, which significantly influences its chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclo[1.1.1]pentane framework with a hydroxymethyl group and a trifluoromethyl substituent at the 3-position. The trifluoromethyl group enhances lipophilicity, allowing for improved interactions with biological membranes and proteins, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Lipophilicity : The trifluoromethyl group increases the compound's affinity for hydrophobic regions in proteins and cell membranes, facilitating better cellular uptake.
- Covalent Bond Formation : The hydroxymethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially modulating various biological pathways.
Biological Activity Overview
Research indicates that compounds with similar bicyclic structures exhibit various biological activities, including:
- Antimicrobial Properties : Some studies suggest that bicyclo[1.1.1]pentane derivatives may possess antimicrobial effects, making them potential candidates for antibiotic development.
- Anti-inflammatory Effects : Investigations into related compounds have shown promise in reducing inflammation, indicating that this compound may also exhibit similar properties.
- Drug Development Applications : The compound is being explored as a bioisostere for para-substituted benzene rings in medicinal chemistry, potentially offering improved metabolic stability and reduced toxicity compared to traditional aromatic compounds .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In one study examining the structural analogs of this compound, researchers found that modifications to the bicyclic structure significantly affected antimicrobial potency against Staphylococcus aureus. The presence of the trifluoromethyl group was critical in enhancing the interaction with bacterial membranes, leading to increased efficacy compared to non-fluorinated analogs.
Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives demonstrated that these compounds could inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism involving modulation of signaling pathways related to inflammation, which warrants further exploration for therapeutic applications in chronic inflammatory diseases .
Properties
IUPAC Name |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)6-1-5(2-6,3-6)4-11/h11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRANUGXRWNZJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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